molecular formula C21H22BrN5O3S B1192962 3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One

3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One

Cat. No. B1192962
M. Wt: 504.4
InChI Key: WHMBFIMJAWFSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-49153390 is an inhibitor of respiratory syncytial virus (RSV) which binds the RSV F glycoprotein and inhibiting membrane fusion.

Scientific Research Applications

Synthesis and Biological Activity

A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, similar in structure to the compound , as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, they exhibited good cytoprotective properties in both ethanol and HCl models, indicating potential applications in treating ulcer-related conditions (Starrett et al., 1989).

Antiviral Applications

Yu et al. (2007) investigated benzimidazole-based inhibitors of respiratory syncytial virus (RSV) fusion, including compounds structurally similar to the specified chemical. They identified BMS-433771, a potent RSV inhibitor with good bioavailability in several animal models and effective antiviral activity following oral administration (Yu et al., 2007).

Anti-Tubercular, Antiviral, and Anticancer Activities

Kumar and Rao (2005) worked on the synthesis of compounds that included 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones, which are related structurally to the compound . Some of these compounds demonstrated activities against tuberculosis, viruses, and cancer, suggesting potential therapeutic applications in these areas (Kumar & Rao, 2005).

properties

Molecular Formula

C21H22BrN5O3S

Molecular Weight

504.4

IUPAC Name

3-((5-Bromo-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazol-2-yl)methyl)-1-cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C21H22BrN5O3S/c1-31(29,30)10-2-9-25-17-6-3-14(22)11-16(17)24-20(25)13-26-19-12-23-8-7-18(19)27(21(26)28)15-4-5-15/h3,6-8,11-12,15H,2,4-5,9-10,13H2,1H3

InChI Key

WHMBFIMJAWFSJJ-UHFFFAOYSA-N

SMILES

O=C(N1C2CC2)N(CC3=NC4=CC(Br)=CC=C4N3CCCS(=O)(C)=O)C5=C1C=CN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ49153390;  JNJ 49153390;  JNJ-49153390

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One
Reactant of Route 2
Reactant of Route 2
3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One
Reactant of Route 3
3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One
Reactant of Route 4
3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One
Reactant of Route 5
Reactant of Route 5
3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One
Reactant of Route 6
Reactant of Route 6
3-[[5-Bromanyl-1-(3-Methylsulfonylpropyl)benzimidazol-2-Yl]methyl]-1-Cyclopropyl-Imidazo[4,5-C]pyridin-2-One

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